CB1 Affinity vs. Δ⁹-THC and JWH-018
APINACA demonstrates a CB1 receptor binding affinity (Ki = 3.24 nM) that is 8.75-fold higher than Δ⁹-THC (Ki = 28.35 nM) and 2.97-fold higher than the first-generation synthetic cannabinoid JWH-018 (Ki = 9.62 nM), as determined in a 2019 study using radioligand competition binding assays [1]. Notably, an earlier study reported a substantially lower affinity (Ki = 304.5 nM) for APINACA at CB1, representing a 94-fold difference that may reflect batch variability, assay conditions, or isomeric composition [2].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.24 nM (Longworth 2019); Ki = 304.5 nM (Uchiyama 2012) |
| Comparator Or Baseline | Δ⁹-THC: Ki = 28.35 nM; JWH-018: Ki = 9.62 nM |
| Quantified Difference | APINACA (3.24 nM) exhibits 8.75× higher affinity than Δ⁹-THC and 2.97× higher than JWH-018 |
| Conditions | Radioligand competition binding assay using human CB1 receptor; [³H]CP-55,940 as radioligand |
Why This Matters
For researchers conducting in vitro CB1 pharmacology studies, APINACA's nanomolar affinity profile necessitates different concentration ranges and experimental protocols compared to Δ⁹-THC, and the reported affinity discrepancy mandates batch-specific characterization prior to quantitative use.
- [1] Longworth M, Reekie TA, Blakey K, Boyd R, Connor M, Kassiou M. New-generation azaindole-adamantyl-derived synthetic cannabinoids. Forensic Toxicol. 2019;37(2):350-365. View Source
- [2] Uchiyama N, et al. Identification of two new-type synthetic cannabinoids, APICA and APINACA, as designer drugs in illegal products. Forensic Toxicol. 2012. View Source
